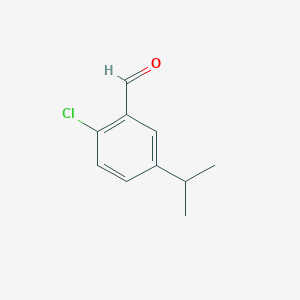

2-Chloro-5-isopropylbenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications: Synthesis of Anti-Inflammatory Agents

2-Chloro-5-isopropylbenzaldehyde: is a precursor in the synthesis of various anti-inflammatory agents. Its chemical structure allows for modifications that can lead to the development of non-steroidal anti-inflammatory drugs (NSAIDs). These drugs are crucial in managing conditions like arthritis, where inflammation plays a significant role .

Organic Synthesis: Intermediate for Complex Molecules

In organic chemistry, 2-Chloro-5-isopropylbenzaldehyde serves as an intermediate for the synthesis of complex organic molecules. It can undergo various reactions, such as nucleophilic substitutions, to create a diverse range of products essential for further chemical research and development .

Material Science: Developing New Polymers

The compound’s unique properties make it a valuable component in the field of material science, particularly in the development of new polymers. Its incorporation into polymer chains can potentially result in materials with improved strength, durability, and chemical resistance .

Analytical Chemistry: Chromatography and Spectroscopy

2-Chloro-5-isopropylbenzaldehyde: can be used as a standard in chromatographic techniques to help identify and quantify similar compounds. In spectroscopy, it may serve as a reference compound to calibrate instruments or to study the properties of benzaldehyde derivatives .

Biochemistry: Enzyme Inhibition Studies

This compound may be used in biochemistry for enzyme inhibition studies. By modifying the benzaldehyde moiety, researchers can investigate the interaction between the compound and various enzymes, which is crucial for understanding metabolic pathways and designing drugs .

Environmental Science: Pollution Monitoring

In environmental science, derivatives of 2-Chloro-5-isopropylbenzaldehyde could be used as markers in pollution monitoring. They can help trace the source and concentration of environmental contaminants, aiding in the assessment of ecological impact and the effectiveness of remediation efforts .

Safety and Hazards

Wirkmechanismus

Biochemical Pathways

A study on a similar compound, 2-Chloro-5-Nitrophenol, showed that it is degraded by the bacterium Cupriavidus sp. Strain CNP-8 . The enzyme MnpA, a NADPH-dependent nitroreductase, catalyzes the partial reduction of 2C5NP to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-isopropylbenzaldehyde. For instance, pH and temperature can affect the compound’s stability and its interaction with targets .

Eigenschaften

IUPAC Name |

2-chloro-5-propan-2-ylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7(2)8-3-4-10(11)9(5-8)6-12/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVNIYZJCQMHPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-isopropylbenzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-tert-Butoxycarbonyl-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester](/img/structure/B6317685.png)

![Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine, 95%](/img/structure/B6317691.png)

![Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317696.png)

![Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317703.png)

![Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317728.png)

![4-[1,2,4]Oxadiazol-3-yl-benzoic acid tert-butyl ester](/img/structure/B6317731.png)

![2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6317753.png)